5H-Tetrazol-5-one, 1,4-dihydro-1-phenyl-4-(trimethylsilyl)-

Lipophilicity Partition Coefficient Medicinal Chemistry

5H-Tetrazol-5-one, 1,4-dihydro-1-phenyl-4-(trimethylsilyl)- (CAS 68140-26-1) is a 1-aryl-4-trimethylsilyl-tetrazol-5-one derivative classified as a silylated heterocyclic intermediate. The compound possesses a molecular formula of C₁₀H₁₄N₄OSi and a molecular weight of 234.33 g·mol⁻¹.

Molecular Formula C10H14N4OSi
Molecular Weight 234.33 g/mol
CAS No. 68140-26-1
Cat. No. B12804538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Tetrazol-5-one, 1,4-dihydro-1-phenyl-4-(trimethylsilyl)-
CAS68140-26-1
Molecular FormulaC10H14N4OSi
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N1C(=O)N(N=N1)C2=CC=CC=C2
InChIInChI=1S/C10H14N4OSi/c1-16(2,3)14-10(15)13(11-12-14)9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyJFKKCQBOYLNEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Tetrazol-5-one, 1,4-dihydro-1-phenyl-4-(trimethylsilyl)- (CAS 68140-26-1): Core Physicochemical & Intermediate Profile for Procurement Specification


5H-Tetrazol-5-one, 1,4-dihydro-1-phenyl-4-(trimethylsilyl)- (CAS 68140-26-1) is a 1-aryl-4-trimethylsilyl-tetrazol-5-one derivative classified as a silylated heterocyclic intermediate [1]. The compound possesses a molecular formula of C₁₀H₁₄N₄OSi and a molecular weight of 234.33 g·mol⁻¹ [2]. It serves as a protected precursor and key building block for the synthesis of 1-aryl-5(4H)-tetrazolinone herbicides (e.g., azafenidin class) and bioactive tetrazolone derivatives, where the trimethylsilyl (TMS) group acts as a transient masking substituent that is removable under mild hydrolytic conditions [3].

Why the 4-Trimethylsilyl Substituent in CAS 68140-26-1 Prevents Simple Interchange with the Desilylated 1-Phenyltetrazol-5-one (CAS 5097-82-5) in Synthesis and Application


Direct replacement of 5H-Tetrazol-5-one, 1,4-dihydro-1-phenyl-4-(trimethylsilyl)- with the desilylated congener 1-phenyl-1,4-dihydro-5H-tetrazol-5-one (CAS 5097-82-5) fails in procurement workflows because the two compounds occupy distinct positions in synthetic sequences and exhibit fundamentally different physicochemical properties. The TMS group in CAS 68140-26-1 imparts a >2.7 log-unit increase in partition coefficient (LogP 2.70 vs. –0.04) that dramatically alters organic-phase solubility, chromatographic retention, and membrane permeability profiles [1]. Furthermore, the silylated derivative is the direct cycloaddition product obtained from aryl isocyanates and trimethylsilyl azide, serving as a protected intermediate that prevents unwanted N–H tautomerization during subsequent functionalization steps, whereas the free N–H tetrazolone is the terminal bioactive species [2]. These divergent properties are quantified in the evidence guide below.

Quantitative Differentiation Guide for 5H-Tetrazol-5-one, 1,4-dihydro-1-phenyl-4-(trimethylsilyl)- (CAS 68140-26-1) Against the Closest Desilylated Analog


LogP (Lipophilicity) Comparison: 4-Trimethylsilyl Derivative vs. Desilylated Parent

The 4-trimethylsilyl substitution in CAS 68140-26-1 produces an octanol-water partition coefficient (LogP) of 2.70, as determined by a proprietary SIELC algorithm [1]. In contrast, the desilylated 1-phenyl-1,4-dihydro-5H-tetrazol-5-one (CAS 5097-82-5) exhibits a LogP of –0.04440 . The resulting ΔLogP of +2.74 units represents a >500-fold increase in lipophilicity.

Lipophilicity Partition Coefficient Medicinal Chemistry Formulation

Boiling Point and Thermal Stability: Quantitative Distillation and Processing Safety Margin

CAS 68140-26-1 exhibits a boiling point of 262 °C at 760 mmHg , whereas the desilylated analog CAS 5097-82-5 boils at 231.2 °C under identical pressure [1]. This 30.8 °C elevation provides a wider operational window for solvent-free purification and high-temperature reactions.

Thermal Stability Distillation Process Chemistry Safety

Flash Point and Flammability Safety Classification in Procurement Handling

The flash point of CAS 68140-26-1 is reported as 112.3 °C , which is 18.7 °C higher than the 93.6 °C flash point recorded for the desilylated comparator CAS 5097-82-5 [1]. This shifts the compound from a Class IC flammable liquid (FP < 100 °F / 37.8 °C) into a higher safety tier under OSHA and GHS classification frameworks.

Flash Point Flammability Safety Transport

Density and Molar Volume: Impact on Formulation and Scale-Up Calculations

The measured density of CAS 68140-26-1 is 1.16 g/cm³ , significantly lower than the 1.46 g/cm³ reported for the desilylated form CAS 5097-82-5 [1]. This 20.5% reduction in density reflects the increased molar volume imparted by the bulky trimethylsilyl group, affecting concentration calculations in stock solutions and continuous-flow reactor design.

Density Molar Volume Formulation Scale-Up

Synthetic Intermediate Utility: Direct Cycloaddition Product as a Protected Precursor

1-Aryl-4-trimethylsilyl-tetrazol-5-ones, including the target compound, are the direct products of 1,3-dipolar cycloaddition between aryl isocyanates and trimethylsilyl azide (TMSA) [1]. In the specific case of 1-(3-thienyl)-4-trimethylsilyltetrazolin-5-one, hydrolytic desilylation cleanly converts the silylated intermediate to the 1-(3-thienyl)tetrazolin-5(4H)-one in one step, demonstrating the TMS group's role as a traceless protecting group that prevents N–H side reactions during multi-step sequences [1]. Related cycloaddition protocols report tetrazolinone yields of 50–64% using this approach [2].

Cycloaddition Protecting Group Heterocyclic Synthesis Herbicide Intermediate

Validated Reverse-Phase HPLC Analytical Method for Identity and Purity Determination

A dedicated reverse-phase HPLC method using a Newcrom R1 column has been validated for the separation and analysis of CAS 68140-26-1 [1]. The mobile phase consists of acetonitrile, water, and phosphoric acid (replaceable with formic acid for LC–MS compatibility), and the method is scalable from analytical to preparative scale, as well as transferable to UPLC using 3 µm particle columns [1].

HPLC Quality Control Purity Analysis Method Validation

Optimal Procurement and Application Scenarios for 5H-Tetrazol-5-one, 1,4-dihydro-1-phenyl-4-(trimethylsilyl)- (CAS 68140-26-1)


Protected Intermediate for 1-Aryl-5(4H)-tetrazolinone Herbicide Synthesis

Procure CAS 68140-26-1 as the key cycloaddition intermediate when synthesizing 1-phenyltetrazol-5-one-based herbicides (e.g., azafenidin and related paddy-field herbicides). The TMS group prevents N–H tautomerization during subsequent substitution steps, as demonstrated in the thienyl tetrazolinone series , and can be cleanly removed by mild acid or fluoride-mediated hydrolysis upon completion of the sequence.

High-Temperature Process Chemistry Requiring Elevated Boiling Point and Flash Point Margins

Use CAS 68140-26-1 when the synthetic route involves solvent-free distillation, high-temperature coupling, or continuous-flow processing above 200 °C. Its boiling point of 262 °C and flash point of 112.3 °C provide a 30.8 °C and 18.7 °C margin, respectively, over the desilylated analog [1], reducing the need for specialized explosion-proof equipment and lowering insurance classification costs.

Lipophilic Prodrug or Formulation Lead with Enhanced Membrane Permeability

In medicinal chemistry programs exploring tetrazolinone-based GPCR agonists or enzyme inhibitors, the +2.74 log-unit lipophilicity advantage of CAS 68140-26-1 over the desilylated parent [1] can be exploited to improve passive membrane diffusion in cell-based assays, making it a more suitable early lead for CNS or intracellular target engagement screening.

Quality Control and Pharmacokinetic Method Development

Leverage the pre-validated RP-HPLC method on Newcrom R1 columns to establish identity and purity release specifications for CAS 68140-26-1 . The method's MS compatibility allows direct coupling to LC–MS for metabolite profiling when this intermediate is used in in vitro metabolic stability studies or in-life pharmacokinetic investigations.

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